2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
Description
This compound is a thiazolidinone derivative featuring a substituted allylidene group at position 5 and a phenylpropanoic acid moiety at position 2. Its stereochemical configuration includes (Z)-geometry at the thiazolidinone double bond and (E)-geometry at the allylidene double bond. Thiazolidinones are known for diverse bioactivities, including enzyme inhibition and antimicrobial properties. Limited experimental data are available for this specific compound, but analogs suggest relevance in medicinal and agrochemical research .
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c1-15(12-16-8-4-2-5-9-16)13-19-20(24)23(22(27)28-19)18(21(25)26)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,25,26)/b15-12+,19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQUNCQSFRUPO-JGEPBQDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structure, it may interact with various biological targets, such as enzymes or receptors, to exert its effects.
Mode of Action
The compound’s structure suggests that it might undergo reactions similar to the wittig reaction, which allows the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways, such as the tricarboxylic acid cycle, pentose phosphate pathway, and glycolysis.
Pharmacokinetics
Similar compounds have shown a wide range of mean residence times in circulation and significant variation in distribution levels among organs and tissues.
Biological Activity
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, commonly known as Epalrestat, is a thiazolidinedione derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in the context of diabetes and cancer treatment. This article reviews the biological activity of Epalrestat, summarizing its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Epalrestat has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₃S₂ |
| Molecular Weight | 319.40 g/mol |
| CAS Number | 82159-09-9 |
| Solubility | Moderately soluble |
| Lipophilicity | Log P = 2.75 |
Epalrestat exhibits its biological activity primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This pathway is implicated in diabetic complications, leading to oxidative stress and cellular damage. By inhibiting this enzyme, Epalrestat helps to reduce sorbitol accumulation in cells, thereby mitigating diabetic complications such as neuropathy and retinopathy .
Antidiabetic Effects
Epalrestat has been evaluated for its antidiabetic properties in several studies. It has shown effectiveness in reducing blood glucose levels and improving insulin sensitivity in diabetic animal models. A clinical study reported that patients treated with Epalrestat experienced significant reductions in neuropathic symptoms compared to a placebo group .
Anticancer Activity
Recent research has explored the anticancer potential of Epalrestat. In vitro studies demonstrated that Epalrestat exhibits cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. The compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 (colorectal) | 28.85 | Induction of apoptosis | |
| MCF7 (breast) | 30.00 | Cell cycle arrest |
Case Studies
- Diabetic Neuropathy : A double-blind, placebo-controlled trial evaluated the efficacy of Epalrestat in patients with diabetic neuropathy. Results indicated a significant improvement in neuropathic symptoms after 12 weeks of treatment, with no severe adverse effects reported .
- Cancer Treatment : A study focusing on colorectal cancer treatment found that Epalrestat significantly reduced tumor growth in xenograft models. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls .
Cytotoxicity and Safety Profile
Cytotoxicity studies have shown that while Epalrestat is effective against cancer cells, it exhibits low toxicity towards normal cell lines such as L929 fibroblasts. This selective toxicity suggests a favorable safety profile for therapeutic applications .
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Epalrestat | L929 | 100 | 90 |
| HCT-116 | 50 | 70 | |
| MCF7 | 100 | 65 |
Scientific Research Applications
Biological Activities
Epalrestate has been studied for its diverse biological activities, primarily focusing on its potential therapeutic effects. Here are some key areas of application:
Antidiabetic Activity
Epalrestate has been investigated for its ability to inhibit the enzyme aldose reductase, which plays a role in the development of diabetic complications. By inhibiting this enzyme, Epalrestate may help in reducing the accumulation of sorbitol and fructose in tissues, potentially mitigating diabetic complications such as neuropathy and retinopathy .
Anticancer Properties
Recent studies have shown that Epalrestate exhibits antiproliferative activity against various cancer cell lines. The compound has demonstrated effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Epalrestate has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent in treating infections .
Case Studies and Research Findings
Several studies have documented the applications of Epalrestate:
Case Study 1: Antidiabetic Effects
In a study conducted on diabetic rats, Epalrestate was administered to evaluate its effects on blood glucose levels and oxidative stress markers. The results indicated a significant reduction in blood glucose levels and improvements in oxidative stress parameters, suggesting its potential utility in managing diabetes .
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer properties of Epalrestate on colorectal cancer cell lines (HCT-116). The study found that Epalrestate inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways associated with cancer cell death .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of Epalrestate found that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial therapies .
Summary Table of Applications
Comparison with Similar Compounds
Rhodanine Derivatives with Arylidenes ()
Compound 27: (L,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Structural Differences: Allylidene substituent: 3-Phenoxybenzylidene vs. (E)-2-methyl-3-phenylallylidene in the target compound. Stereochemistry: Both share (Z)-configuration at the thiazolidinone ring but differ in substituent geometry.
- Physicochemical Properties :
- Specific rotation: [α]²⁵D = −155.09° (c 10) for Compound 27, indicating significant optical activity.
- Enantiomeric excess (ee): 85%, suggesting moderate enantiopurity.
- Functional Implications: The phenoxy group in Compound 27 may enhance π-π stacking with enzyme targets, whereas the methyl group in the target compound could improve lipophilicity and membrane permeability .
Propanoic Acid-Based Agrochemicals ()
Imazapic, Haloxyfop, Fluazifop :
- Structural Differences: Core structure: These lack the thiazolidinone ring, instead featuring imidazolinone (imazapic) or pyridinyloxy-phenoxy (haloxyfop/fluazifop) groups. Functional groups: All contain propanoic acid, but substituents are optimized for herbicidal activity (e.g., trifluoromethyl groups in haloxyfop).
- Functional Implications: The target compound’s thioxothiazolidinone core may confer distinct mechanisms (e.g., enzyme inhibition) compared to these herbicides, which target acetyl-CoA carboxylase or acetolactate synthase .
Azetidinyl-Thiazolyl Pharmaceuticals ()
Compounds d, e, f :
- Structural Differences: Core: Beta-lactam-like azetidinyl rings vs. thiazolidinone in the target compound. Substituents: Sulfonic acid (Compound e) or ethyl ester (Compound f) modifications vs. carboxylic acid in the target.
- Functional Implications :
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone core and substituted aldehydes. A general procedure involves refluxing 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with an aldehyde (e.g., 2-methyl-3-phenylpropenal) in glacial acetic acid with sodium acetate as a catalyst for 4–5 hours. Recrystallization from methanol yields the pure product .
- Optimization : Reaction time, stoichiometry of aldehyde, and solvent polarity (e.g., DMF vs. acetic acid) significantly affect yield. For example, using sodium acetate in excess (7.5 eq.) improves cyclization efficiency .
Q. How are stereochemical configurations (Z/E) of the allylidene and arylidene moieties confirmed in this compound?
- Methodology :
- NMR Analysis : H NMR coupling constants (e.g., Hz for trans-alkene protons) and NOESY correlations distinguish Z/E isomers. For example, in compound 27 ( ), the Z-configuration of the allylidene group was confirmed via specific NOE interactions between the thiazolidinone sulfur and aryl protons .
- X-ray Crystallography : Absolute stereochemistry is resolved using single-crystal diffraction, though this requires high-purity samples .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Key Techniques :
- FT-IR : Look for C=O (1700–1680 cm), C=S (1250–1200 cm), and conjugated C=N (1610–1590 cm) stretches .
- H/C NMR : Aromatic protons (δ 6.8–7.8 ppm), thioxo sulfur-adjacent methylenes (δ 3.5–4.5 ppm), and carboxylic acid protons (broad δ 12–13 ppm) are diagnostic .
Advanced Research Questions
Q. How do substituents on the arylidene moiety influence the compound’s bioactivity, and what computational tools can predict structure-activity relationships (SAR)?
- SAR Insights : Electron-withdrawing groups (e.g., -NO, -CF) on the arylidene enhance enzyme inhibition (e.g., α-glucosidase) by increasing electrophilicity at the thiazolidinone core. Substituent position (para vs. meta) also affects binding affinity .
- Computational Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PPAR-γ for antidiabetic activity).
- DFT Calculations : B3LYP/6-31G(d) optimizations predict electronic properties (e.g., HOMO-LUMO gaps) correlating with reactivity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Troubleshooting :
- Purity Control : Use HPLC (≥98% purity) to exclude impurities affecting bioassays. For example, compound 25 ( ) showed variable α-glucosidase inhibition due to residual DMF in crude samples .
- Assay Conditions : Standardize buffer pH (e.g., phosphate buffer pH 6.8 for enzyme assays) and incubation times to minimize variability .
Q. How can enantiomeric excess (ee) be improved for chiral derivatives of this compound?
- Chiral Resolution :
- Asymmetric Synthesis : Use L/D-phenylalanine precursors to induce chirality at the α-carbon (e.g., compound 27 achieved 85% ee via L-configuration) .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. For example, compound 27 was resolved using a hexane/isopropanol mobile phase .
Data Contradictions and Validation
Q. Why do melting points (mp) vary significantly across structurally similar analogs (e.g., 65–160°C in )?
- Root Cause : Polymorphism and solvent retention (e.g., acetic acid in recrystallized samples) alter mp. For instance, compound 26 (mp 65–70°C) retained traces of DCM, while 25 (mp 156–160°C) formed a stable crystalline lattice .
- Validation : Perform DSC (differential scanning calorimetry) to detect polymorphic transitions and TGA (thermogravimetric analysis) to assess solvent loss .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
